molecular formula C38H56Cl6N4O15 B12758450 Midrin CAS No. 8057-13-4

Midrin

Cat. No.: B12758450
CAS No.: 8057-13-4
M. Wt: 1021.6 g/mol
InChI Key: KJKKZSJXJPPWSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetaminophen: Acetaminophen is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is then acetylated to form acetaminophen.

    Dichloralphenazone: Dichloralphenazone is a combination of chloral hydrate and phenazone. Chloral hydrate is synthesized by the chlorination of ethanol, while phenazone is synthesized from phenylhydrazine and ethyl acetoacetate.

    Isometheptene Mucate: Isometheptene is synthesized through the reaction of 2-methyl-2-butene with nitrous acid to form the corresponding nitroso compound, which is then reduced to the amine. This amine is then reacted with mucic acid to form isometheptene mucate.

Industrial Production Methods

The industrial production of Midrin involves the combination of the three active ingredients in specific proportions. The process includes the synthesis of each component, followed by their blending and encapsulation to form the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

    Reduction: Dichloralphenazone can be reduced to its constituent components, chloral hydrate and phenazone.

    Substitution: Isometheptene can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents for acetaminophen include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used for dichloralphenazone.

    Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions in isometheptene.

Major Products Formed

    Oxidation of Acetaminophen: N-acetyl-p-benzoquinone imine (NAPQI).

    Reduction of Dichloralphenazone: Chloral hydrate and phenazone.

    Substitution of Isometheptene: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Midrin has been extensively studied for its efficacy in treating migraines and tension headaches. Its components have various applications:

Mechanism of Action

Midrin exerts its effects through the combined actions of its three components:

Comparison with Similar Compounds

Midrin is unique due to its combination of three active ingredients. Similar compounds include:

    Fioricet: Contains acetaminophen, butalbital, and caffeine.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction.

This compound stands out due to its multi-faceted approach to headache relief, combining analgesic, sedative, and vasoconstrictive properties in one formulation .

Properties

CAS No.

8057-13-4

Molecular Formula

C38H56Cl6N4O15

Molecular Weight

1021.6 g/mol

IUPAC Name

N,6-dimethylhept-5-en-2-amine;1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,3,4,5-tetrahydroxyhexanedioic acid;2,2,2-trichloroethane-1,1-diol

InChI

InChI=1S/C11H12N2O.C9H19N.C8H9NO2.C6H10O8.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-8(2)6-5-7-9(3)10-4;1-6(10)9-7-2-4-8(11)5-3-7;7-1(3(9)5(11)12)2(8)4(10)6(13)14;2*3-2(4,5)1(6)7/h3-8H,1-2H3;6,9-10H,5,7H2,1-4H3;2-5,11H,1H3,(H,9,10);1-4,7-10H,(H,11,12)(H,13,14);2*1,6-7H

InChI Key

KJKKZSJXJPPWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(CCC=C(C)C)NC.CC(=O)NC1=CC=C(C=C1)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O

Origin of Product

United States

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